Amylin (1-13) is a fragment of human amylin, a 37-amino acid peptide hormone naturally produced and co-secreted with insulin by pancreatic β-cells. [, ] Amylin plays a crucial role in glucose homeostasis. [, ] While the full-length human amylin has a tendency to aggregate, making it challenging to study, the Amylin (1-13) fragment exhibits improved solubility and is frequently employed in research to investigate the structure and biological activities of human amylin. [] This fragment encompasses the N-terminal region of human amylin, which is crucial for its biological activity. [, ]
Amylin (1-13) is a synthetic peptide fragment derived from the human amylin molecule, which is a glucoregulatory hormone secreted by pancreatic beta cells. This peptide consists of the first 13 amino acids of the full-length amylin, which is composed of 37 amino acids. Amylin plays a crucial role in regulating glucose homeostasis, inhibiting gastric emptying, and promoting satiety following meals. The sequence for Amylin (1-13) is H-Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala-OH, characterized by a disulfide bond that stabilizes its structure .
Amylin (1-13) is classified as a peptide hormone and belongs to the family of calcitonin gene-related peptides. It is synthesized in the pancreas alongside insulin and is primarily involved in glucose metabolism. The full-length amylin, also known as islet amyloid polypeptide, was first identified in the early 20th century and has been associated with type 2 diabetes due to its amyloidogenic properties .
The synthesis of Amylin (1-13) typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Technical Details:
The molecular structure of Amylin (1-13) includes a sequence of 13 amino acids with a notable disulfide bond between cysteine residues, which contributes to its stability. The chemical formula for Amylin (1-13) is C54H95N19O19S2, indicating it contains 54 carbon atoms, 95 hydrogen atoms, 19 nitrogen atoms, 19 oxygen atoms, and 2 sulfur atoms .
The molecular weight of Amylin (1-13) is approximately 1160 Da. Its structural features enable it to interact with specific receptors in the body, facilitating its physiological functions.
Amylin (1-13) participates in various biochemical interactions primarily through receptor binding. It acts on amylin receptors, which are complexes formed by the calcitonin receptor and receptor activity-modifying proteins.
Technical Details:
Amylin (1-13) exerts its effects through several mechanisms:
Research indicates that amylin's action can significantly influence glucose homeostasis and appetite regulation, making it a target for therapeutic interventions in metabolic disorders.
Amylin (1-13) has several scientific applications:
Amylin (1-13) (human) is a defined N-terminal fragment of the full-length 37-amino acid peptide hormone amylin (islet amyloid polypeptide, IAPP). This fragment encompasses residues 1 through 13 of human amylin, with the amino acid sequence KCNTATCATQRLA and a molecular weight of 1378.58 g/mol (chemical formula: C₅₄H₉₅N₁₉O₁₉S₂) [4] [7]. A structurally critical intramolecular disulfide bond bridges cysteine residues at positions 2 and 7 (Cys²-Cys⁷), constraining the peptide's conformation [5] [10]. This fragment represents the core amyloidogenic region identified within human amylin deposits but is itself incapable of forming fibrillar aggregates under physiological conditions [4]. Its CAS registry number is 198328-30-2.
Table 1: Biochemical Identity of Amylin (1-13) (Human)
Property | Detail |
---|---|
Parent Peptide | Human Islet Amyloid Polypeptide (IAPP/Amylin) |
Amino Acid Sequence | Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala |
Disulfide Bond | Cys² - Cys⁷ |
Molecular Formula | C₅₄H₉₅N₁₉O₁₉S₂ |
Molecular Weight | 1378.58 g/mol |
CAS Number | 198328-30-2 |
Key Structural Role | Residues within amyloid cores of full-length IAPP |
The discovery of amylin fragments is intrinsically linked to the characterization of pancreatic amyloid deposits in type 2 diabetes (T2D). While Opie first described pancreatic hyaline deposits in 1901 [2] [5], the specific protein component remained elusive until the isolation and sequencing of full-length amylin from insulinomas and diabetic islet amyloid in 1986-1987 [2] [5]. Subsequent research into the mechanisms of amyloid formation and toxicity identified the N-terminal region (residues 1-19) of human amylin as highly amyloidogenic and cytotoxic [5]. Within this region, the (1-13) fragment emerged as a focal point for biochemical studies due to its presence within amyloid cores and its defined disulfide-bonded structure. Unlike rodent amylin(1-13), which contains proline substitutions preventing aggregation, the human fragment retains key amyloidogenic determinants but lacks the capacity for autonomous fibril formation, making it a crucial tool for dissecting early aggregation events [4] [5] [10].
Table 2: Key Historical Milestones in Amylin Fragment Research
Year | Milestone | Significance |
---|---|---|
1901 | Description of pancreatic "hyaline deposits" (Opie) | Initial observation of islet pathology later linked to amyloid formation. |
1986 | Isolation of amyloid peptide (IAP) from insulinoma | First purification of the peptide subsequently named amylin/IAPP. |
1987 | Characterization of human amylin/IAPP sequence | Confirmed amylin as the primary component of islet amyloid in T2D. |
1990s | Identification of amyloidogenic regions (1-19, 20-29) | Defined the N-terminal domain, including residues 1-13, as critical for amyloid formation and cytotoxicity. |
1997 | Commercial availability of Amylin(1-13)(human) | Enabled focused biochemical and biophysical studies on this fragment. |
Amylin belongs to the calcitonin peptide family, which includes calcitonin (CT), calcitonin gene-related peptides (α/βCGRP), adrenomedullin (AM), adrenomedullin 2 (AM2/intermedin), and amylin itself [1] [8]. These peptides share structural hallmarks: a conserved N-terminal disulfide loop (formed by two cysteine residues) and an amidated C-terminus. While full-length amylin activates amylin receptors (AMY1-3) – heterodimers of the calcitonin receptor (CTR) with receptor activity-modifying proteins (RAMP1, 2, or 3) – to regulate glucose homeostasis, gastric emptying, and satiety [1] [3] [6], the (1-13) fragment lacks the C-terminal domain essential for high-affinity receptor binding and activation. Consequently, Amylin(1-13) does not mimic the hormonal functions of the full-length peptide. Its significance within the family lies primarily in its role as a model system for studying the structural basis of amyloidogenicity inherent to the human sequence, contrasting with non-amyloidogenic rodent peptides in the same family, and for probing the N-terminal interactions of amylin with receptor components [4] [5] [10].
Table 3: Amylin (1-13) vs. Full-Length Amylin in the Calcitonin Family Context
Feature | Amylin (1-13) (Human) | Full-Length Amylin (IAPP) |
---|---|---|
Length | 13 amino acids | 37 amino acids |
Receptor Binding | Very weak / No activation of AMY receptors | High-affinity agonist at AMY1/AMY3 receptors |
Amidated C-terminus | No | Yes (essential for bioactivity) |
Amyloid Formation | Cannot form fibrils alone | Forms cytotoxic amyloid fibrils in T2D |
Primary Research Use | Amyloid core structure, early aggregation | Hormonal function, diabetes pathology, drug target (e.g., Pramlintide, Cagrilintide) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1